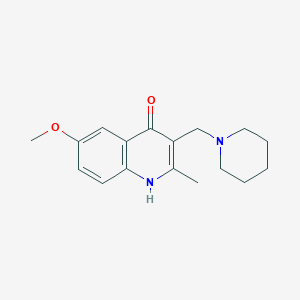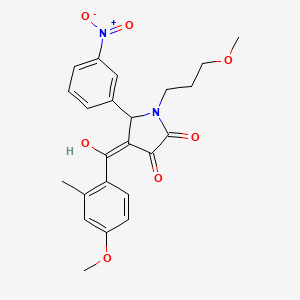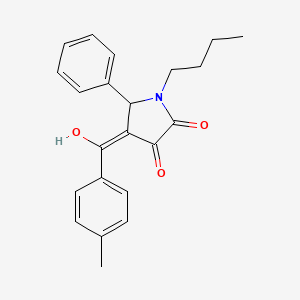![molecular formula C16H17N3O2 B5415858 N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridinecarboxamide compounds involves various chemical reactions, including the reaction of amino phenols with pyridine dicarbonyl dichloride, leading to the formation of pyridine-2,6-dicarboxamide derivatives. These processes often utilize elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis for characterization (Özdemir et al., 2012).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of pyridinecarboxamide derivatives are typically studied using density functional theory (DFT) methods. Single crystal X-ray diffraction techniques reveal the crystal structures of these compounds, highlighting the importance of intermolecular hydrogen bonding interactions in determining their polymorphic forms (Özdemir et al., 2012).
Chemical Reactions and Properties
Pyridinecarboxamides participate in various chemical reactions, including carbonylative synthesis to produce phthalimide motifs, demonstrating their reactivity and versatility in organic synthesis (Fu et al., 2019). These compounds exhibit antibacterial and antifungal activities, highlighting their potential biological properties (Zhuravel et al., 2005).
Physical Properties Analysis
The physical properties of pyridinecarboxamide derivatives, including their solubility, crystallinity, and thermal stability, are influenced by their molecular structure and intermolecular interactions. Studies on polymorphism within a single space group emphasize the role of these factors in determining the physical characteristics of such compounds (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties, including the reactivity and binding capabilities of pyridinecarboxamide derivatives, are subjects of ongoing research. Their ability to form complexes with metals and to interact with biological molecules such as DNA, are areas of particular interest, offering insights into their potential applications in chemistry and biology (He et al., 2007).
Propiedades
IUPAC Name |
N-[3-(butanoylamino)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-6-15(20)18-12-7-5-8-13(11-12)19-16(21)14-9-3-4-10-17-14/h3-5,7-11H,2,6H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHCWPRNFJFNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5415779.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5415784.png)
![(3S*,5R*)-1-(3-cyclopentylpropanoyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5415788.png)
![5-bicyclo[2.2.1]hept-5-en-2-yl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B5415794.png)
![6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5415801.png)
![2-(2-methoxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5415809.png)




![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5415854.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5415862.png)
![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5415869.png)